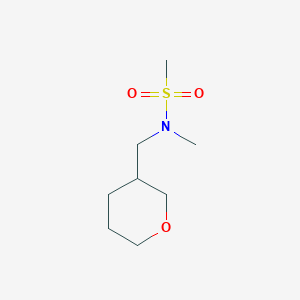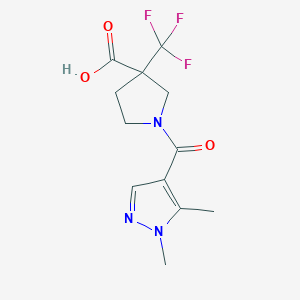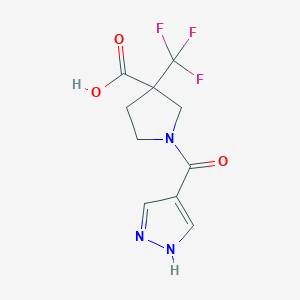
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in the treatment of various types of cancer.
作用机制
MS-275 inhibits N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, MS-275 increases histone acetylation, leading to chromatin relaxation and gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cancer cell proliferation. It also induces apoptosis by activating caspases and the mitochondrial pathway. MS-275 has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, MS-275 has been shown to modulate the immune system by increasing the expression of major histocompatibility complex (MHC) class I and II molecules and enhancing T-cell activation.
实验室实验的优点和局限性
MS-275 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying the mechanism of action of HDAC inhibitors. It is also highly selective for N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, making it a useful tool for studying the role of specific HDAC isoforms in cancer. However, MS-275 has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in long-term studies.
未来方向
There are several future directions for MS-275 research. One direction is to study its efficacy in combination with other anticancer agents, such as immunotherapies and targeted therapies. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, MS-275 could be used as a tool to study the role of N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to optimize the dosing and administration of MS-275 for maximum efficacy in cancer treatment.
合成方法
MS-275 can be synthesized by reacting N-methyl-3-(sulfonylmethyl)aniline with 3-bromooxane in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to obtain MS-275. The synthesis method is well-documented in the literature, and the purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
MS-275 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MS-275 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9(13(2,10)11)6-8-4-3-5-12-7-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYWLQDDLAWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)



![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)

![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)